4-(2-Pyridylazo)-N,N-dimethylaniline chemical properties
4-(2-Pyridylazo)-N,N-dimethylaniline chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(2-Pyridylazo)-N,N-dimethylaniline (PADA)
Introduction
4-(2-Pyridylazo)-N,N-dimethylaniline, commonly referred to by the acronym PADA, is a highly conjugated azo dye belonging to the family of pyridylazo reagents. Its molecular architecture, featuring a pyridine ring, an azo linkage (-N=N-), and a dimethylamino-substituted aniline ring, confers a unique set of chromophoric and chelating properties. PADA is widely recognized in analytical chemistry as a sensitive chromogenic reagent and metallochromic indicator for the spectrophotometric determination of various transition metal ions.
The key to its functionality lies in its ability to act as a bidentate or tridentate ligand, forming stable, intensely colored complexes with metal cations. The electron-donating dimethylamino group enhances the electron density of the aromatic system, while the pyridine nitrogen and azo group nitrogens serve as coordination sites. This guide provides a comprehensive overview of the core chemical properties of PADA, its synthesis, structural characteristics, and its mechanistic function as a chelating agent, intended for researchers and professionals in chemical sciences.
Molecular Structure and Conformation
The structural integrity of PADA is fundamental to its chemical behavior. The molecule, with the chemical formula C₁₃H₁₄N₄, consists of a pyridine ring linked to an N,N-dimethylaniline moiety via a diazene bridge.
X-ray crystallography studies have confirmed that PADA typically adopts a trans configuration about the central azo bond, which is the more thermodynamically stable isomer. There is a discernible dihedral angle between the pyridine and benzene rings, measured at approximately 12.18°, indicating a slight twist from full planarity. The dimethylamino group is also slightly twisted relative to the benzene ring plane. These subtle conformational features can influence the molecule's solvation properties and its interaction with metal centers.
Detailed Laboratory Protocol: Synthesis from 2-Aminopyridine
This protocol is a representative example based on established methodologies.
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Reactant Preparation: Dissolve molar equivalents of 2-aminopyridine and N,N-dimethyl-4-nitrosoaniline in a suitable solvent, such as absolute ethanol, in separate flasks.
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Reaction Initiation: Slowly add the N,N-dimethyl-4-nitrosoaniline solution to the 2-aminopyridine solution with constant stirring at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction typically proceeds to completion over several hours.
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Product Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. This yields the crude solid PADA.
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Purification: The crude product is purified by recrystallization. A common solvent system is a hexane-methanol mixture (e.g., 3:2 v/v). Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Drying: The resulting red crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a vacuum oven.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of synthesized PADA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While specific, publicly available assigned spectra are scarce, the expected signals can be predicted.
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¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the pyridine and aniline rings, typically in the range of 6.5-8.5 ppm. A characteristic singlet integrating to six protons would appear upfield (around 3.0 ppm) corresponding to the two equivalent methyl groups of the N,N-dimethylamino moiety.
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¹³C NMR: The spectrum would display 13 unique carbon signals (unless there is accidental equivalence). Aromatic carbons would resonate in the 110-160 ppm region. The methyl carbons would appear as a single, high-field signal around 40 ppm.
Note: Experimental spectra can be found in commercial databases such as SpectraBase.
UV-Visible (UV-Vis) Spectroscopy
PADA is intensely colored due to its extended π-conjugation, resulting in strong absorption in the visible region. The free PADA ligand typically exhibits a major absorption peak (λmax) in the 400-450 nm range in organic solvents, corresponding to a π-π* transition.
Upon chelation with a metal ion, a significant bathochromic (red) shift of the λmax is observed. This shift is the basis for its use in colorimetric analysis. The new, lower-energy band in the metal complex (often >500 nm) is attributed to a ligand-to-metal charge transfer (LMCT) transition. For example, complexation with ions like Cu(II) or Ni(II) results in a visible color change from orange-red to a deeper red or purple.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups within the PADA molecule.
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Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals from the methyl groups are expected around 2850-2970 cm⁻¹.
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Aromatic C=C and C=N Stretch: A series of sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine and benzene rings.
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Azo (-N=N-) Stretch: The azo group stretch is often weak in the IR spectrum but can sometimes be observed in the 1400-1450 cm⁻¹ range. Its intensity can be enhanced upon complexation.
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C-N Stretch: The stretching vibration of the aryl-N bond of the dimethylamino group is expected around 1350 cm⁻¹.
Note: A reference FTIR spectrum is available for viewing in commercial databases.
Chelation Chemistry and Mechanism of Action
PADA functions as an effective chelating agent due to the strategic placement of nitrogen atoms that can donate lone pairs of electrons to a metal ion, forming a stable metallacycle.
Principle of Chelation
PADA acts as a bidentate N,N-ligand, coordinating to a metal ion (Mⁿ⁺) through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the azo group. This forms a stable five-membered chelate ring, which is entropically favored. The formation of this complex alters the electronic distribution within the chromophore, causing the dramatic color change.
Stoichiometry and Stability Constants
The stoichiometry of the metal-PADA complex (i.e., the ligand-to-metal ratio) can vary, with 1:1 and 1:2 (M:L) complexes being common. The strength of the interaction between the metal ion and PADA is quantified by the stability constant (or formation constant), K. For a stepwise formation:
M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])
Influence of pH
The complexation reaction is highly dependent on pH. In acidic solutions (low pH), the pyridine nitrogen of PADA can become protonated (pKa ≈ 3.27). This protonated form, PADA-H⁺, does not effectively chelate metal ions, as the proton competes with the metal ion for the coordination site. Therefore, PADA is most effective as a metallochromic indicator in neutral to slightly alkaline conditions, where the ligand is in its deprotonated, free base form.
Application Protocol: Colorimetric Determination of Metal Ions
This section provides a generalized workflow for the use of PADA in the spectrophotometric quantification of a target metal ion in an aqueous sample.
Principle
The concentration of a metal ion is determined by measuring the absorbance of its colored complex with PADA at a specific wavelength (the λmax of the complex). According to the Beer-Lambert law (A = εbc), absorbance (A) is directly proportional to the concentration (c) of the complex, provided the molar absorptivity (ε) and path length (b) are constant. A calibration curve is constructed using standards of known concentration to quantify the unknown sample.
Experimental Workflow
Step-by-Step Protocol
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Preparation of Reagents:
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PADA Stock Solution: Prepare a stock solution of PADA (e.g., 0.1% w/v) in a suitable organic solvent like ethanol or methanol.
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Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complexation (typically pH 7-9). A borate or phosphate buffer is common.
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Metal Standard Solutions: Prepare a series of standard solutions of the target metal ion with known concentrations, along with a reagent blank (containing all reagents except the metal ion).
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Preparation of Calibration Standards:
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In a series of volumetric flasks, add an aliquot of each standard metal solution.
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To each flask, add a fixed volume of the buffer solution.
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Add a fixed volume of the PADA solution to each flask. The PADA must be in excess to ensure all the metal ion reacts.
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Dilute to the mark with deionized water and mix well.
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Preparation of Sample:
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Treat the unknown sample in the same manner as the standards in a separate volumetric flask.
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Color Development:
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Allow the solutions to stand for a specified period (e.g., 15-20 minutes) to ensure the complexation reaction is complete and the color is stable.
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Spectrophotometric Measurement:
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Set the spectrophotometer to the predetermined λmax of the metal-PADA complex.
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